molecular formula C10H10F2N2O B13271495 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one

4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one

Cat. No.: B13271495
M. Wt: 212.20 g/mol
InChI Key: JIWBRKIXAIFOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10F2N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains an amino group and two fluorine atoms attached to a phenyl ring.

Preparation Methods

The synthesis of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,6-difluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Piracetam: A well-known nootropic that also contains a pyrrolidinone ring but lacks the fluorine atoms and amino group.

    Oxiracetam: Another nootropic with a similar structure but different substituents on the pyrrolidinone ring.

    Levetiracetam: An antiepileptic drug with a pyrrolidinone core structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these related compounds .

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)10(7)14-5-6(13)4-9(14)15/h1-3,6H,4-5,13H2

InChI Key

JIWBRKIXAIFOSC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC=C2F)F)N

Origin of Product

United States

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